![molecular formula C18H22N4O2 B3003975 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1797175-50-8](/img/structure/B3003975.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, given the presence of heterocyclic components such as pyrrolopyridine and isoxazole rings. These structural motifs are commonly found in compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of a thiadiazolopyrimidin compound involved bromine as a cyclic reagent and yielded a 66% isolated yield . Similarly, a series of pyridinyl propanamides were synthesized from corresponding pyridinylpropenamides . In the case of our compound of interest, the synthesis would likely involve the formation of the pyrrolopyridine and isoxazole rings followed by their coupling to the propanamide backbone.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a crystal . The crystallographic data can reveal important aspects such as bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Compounds with heterocyclic and amide components can undergo a variety of chemical reactions. For example, the amide group can participate in hydrolysis under acidic or basic conditions, while the heterocycles can undergo electrophilic substitution reactions depending on the nature of the substituents and the ring system . The specific reactivity of our compound would depend on the electronic and steric effects of the substituents on the rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of heteroatoms and aromatic systems can affect the compound's solubility, melting point, and stability . The compound's lipophilicity, which is important for its pharmacokinetic profile, can be inferred from the presence of alkyl and aryl groups. The compound's reactivity, including its susceptibility to hydrolysis or oxidation, would be determined by the functional groups present in the molecule.
Relevant Case Studies
While there are no direct case studies on the compound , related compounds have been evaluated for various biological activities. For example, a thiadiazolopyrimidin compound exhibited herbicidal activity , and a series of pyridinyl propanamides showed potential antiallergic activity . Another study synthesized a library of propanamides as potential anticonvulsant agents, demonstrating the importance of structural modifications in achieving desired biological effects . These studies highlight the potential of our compound to exhibit significant biological activity, which would need to be confirmed through experimental assays.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-16(14(2)24-21-13)6-7-17(23)19-10-4-11-22-12-8-15-5-3-9-20-18(15)22/h3,5,8-9,12H,4,6-7,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWSMFZDZDFANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)

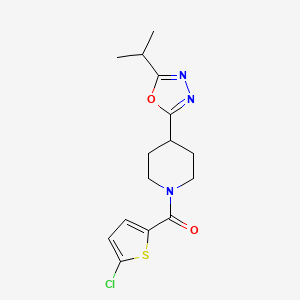
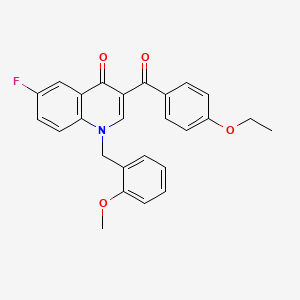

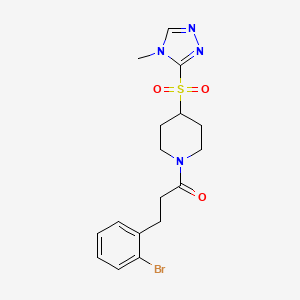
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)
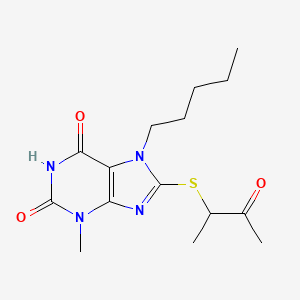
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)
![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)
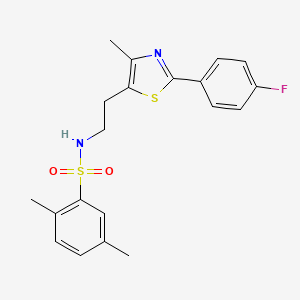
![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)